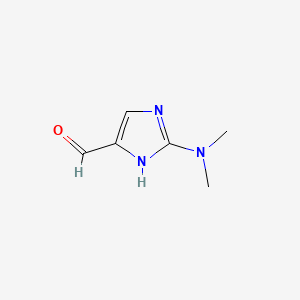

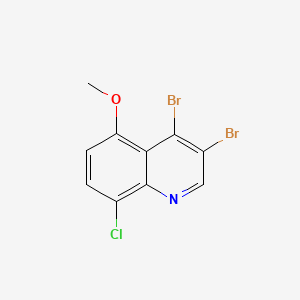

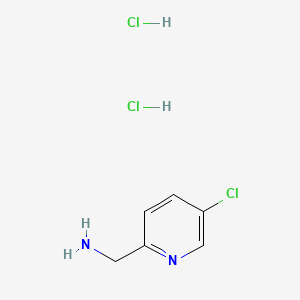

![molecular formula C10H9ClN2O2 B580577 ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate CAS No. 1234616-12-6](/img/structure/B580577.png)

ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate is a chemical compound with the linear formula C10H9CLN2O2 . It is a structural motif found in numerous bioactive molecules .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in several methodologies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C10H9ClN2O2/c1-2-15-10(14)8-3-6-7(11)4-12-5-9(6)13-8/h3-5,13H,2H2,1H3 .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 224.65 g/mol . It has a topological polar surface area of 55 Ų . The compound has a complexity of 250 .

Scientific Research Applications

Overview of Heterocyclic Chemistry

Ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate is a compound that falls within the broader category of heterocyclic chemistry, a key area of interest due to the structural diversity and complex properties of heterocyclic compounds. These compounds are foundational in the development of pharmaceuticals, agrochemicals, and organic materials due to their unique chemical reactivity and biological activity. A review by Boča et al. (2011) discusses the chemistry and properties of related heterocyclic compounds, highlighting their applications in creating complex compounds with significant spectroscopic, magnetic, biological, and electrochemical properties (Boča, Jameson, & Linert, 2011).

Role in Kinase Inhibitors

The structural motif of pyrrolopyridine, to which this compound belongs, has been identified as crucial in the design of kinase inhibitors. These compounds are versatile due to their ability to interact with kinases through multiple binding modes, making them highly valuable in therapeutic applications. Wenglowsky (2013) reviews the patent landscape, showing the utility of pyrrolopyridine derivatives in targeting a wide range of kinases, underscoring their importance in drug design (Wenglowsky, 2013).

Advancements in Synthetic Methodologies

Research by Parmar et al. (2023) emphasizes the synthesis of pyranopyrimidine scaffolds, closely related to pyrrolopyridines, using hybrid catalysts. This review outlines the use of various catalysts, including organocatalysts and nanocatalysts, in synthesizing pyranopyrimidines, which are precursors for developing medicinal and pharmaceutical compounds. The use of hybrid catalysts has opened new pathways for creating structurally complex and biologically significant molecules (Parmar, Vala, & Patel, 2023).

Chemical Recycling and Material Science Applications

This compound, similar to other heterocyclic compounds, may find potential applications in material science and chemical recycling. Karayannidis and Achilias (2007) detail the chemical recycling of poly(ethylene terephthalate) (PET), suggesting a broader scope for the use of heterocyclic chemistry in developing sustainable recycling methods for polymers. This research highlights the relevance of complex organic chemistry, including the use of heterocyclic compounds, in addressing environmental challenges and enhancing material properties (Karayannidis & Achilias, 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Mode of Action

Compounds with similar structures have been found to inhibit the fibroblast growth factor receptor (fgfr), which plays a crucial role in cell proliferation and migration .

Biochemical Pathways

The FGFR pathway is involved in various biological processes, including cell proliferation, migration, and angiogenesis .

Result of Action

Compounds with similar structures have shown potential in reducing blood glucose levels, suggesting potential applications in the treatment of diabetes and related conditions .

properties

IUPAC Name |

ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)6-3-13-8-5-12-4-7(11)9(6)8/h3-5,13H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJGZEWHTDMFSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=CN=CC(=C12)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735058 |

Source

|

| Record name | Ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1234616-12-6 |

Source

|

| Record name | Ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

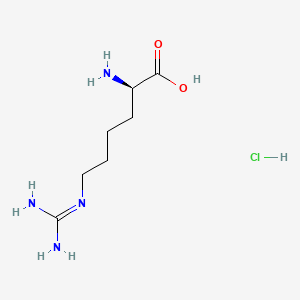

![Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B580512.png)

![2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B580517.png)